molecular formula C9H15BrF2 B15316665 4-(3-Bromopropyl)-1,1-difluorocyclohexane

4-(3-Bromopropyl)-1,1-difluorocyclohexane

Cat. No.: B15316665
M. Wt: 241.12 g/mol
InChI Key: PQHHUEDWTPWNGO-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 3-bromopropyl group and two fluorine atoms at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1,1-difluorocyclohexane typically involves the reaction of 1,1-difluorocyclohexane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-1,1-difluorocyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: The major product is 1,1-difluorocyclohexane.

Scientific Research Applications

4-(3-Bromopropyl)-1,1-difluorocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1,1-difluorocyclohexane involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms can influence the reactivity and stability of the compound through inductive and hyperconjugative effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropyl)-1,1-difluorocyclohexane
  • 4-(3-Iodopropyl)-1,1-difluorocyclohexane
  • 4-(3-Bromopropyl)-1,1-dichlorocyclohexane

Uniqueness

4-(3-Bromopropyl)-1,1-difluorocyclohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom provides a site for nucleophilic substitution, while the fluorine atoms enhance the compound’s stability and reactivity through their strong electron-withdrawing effects .

Properties

Molecular Formula

C9H15BrF2

Molecular Weight

241.12 g/mol

IUPAC Name

4-(3-bromopropyl)-1,1-difluorocyclohexane

InChI

InChI=1S/C9H15BrF2/c10-7-1-2-8-3-5-9(11,12)6-4-8/h8H,1-7H2

InChI Key

PQHHUEDWTPWNGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCCBr)(F)F

Origin of Product

United States

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